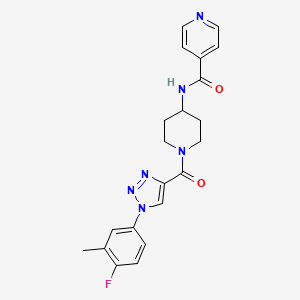
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is an organic molecule with significant potential in various fields due to its unique structure and properties. This compound's distinctiveness lies in its multi-functional groups, which make it a versatile candidate for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide typically involves the following steps:
Formation of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole: : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Carbonylation: : The triazole intermediate undergoes acylation with suitable reagents to form the carbonyl derivative.
Piperidin-4-yl coupling: : The intermediate is then coupled with a piperidin-4-yl group under appropriate conditions.
Isonicotinamide addition: : Finally, the isonicotinamide moiety is introduced via an amide bond formation.
Industrial Production Methods
In an industrial setting, these synthesis steps are optimized for scale, typically using continuous flow reactors to control reaction parameters more precisely, ensuring higher yields and purity. Automated synthesis robots might also be employed to streamline the process and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the piperidine and triazole rings.
Reduction: : Reduction of the carbonyl group could yield alcohol derivatives.
Substitution: : The compound's aromatic ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents like bromine or iodine, and nitrating agents for the aromatic ring.
Major Products Formed
The products formed from these reactions depend heavily on the reaction conditions but typically include oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of complex molecules and polymers.
Biology: : Studied for its interaction with various biological targets, particularly enzymes.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperidine and triazole components.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its piperidine and triazole moieties allow it to form stable interactions with these proteins, influencing their activity and function. The isonicotinamide group also plays a crucial role in enhancing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Comparing N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide with similar compounds highlights its unique structure and properties:
N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: : Lacks the methyl group on the phenyl ring.
N-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: : Lacks the fluorine atom, impacting its electronic properties.
This compound is unique due to the combination of the fluoro and methyl groups, which enhance its binding properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-14-12-17(2-3-18(14)22)28-13-19(25-26-28)21(30)27-10-6-16(7-11-27)24-20(29)15-4-8-23-9-5-15/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSRSIRIJYZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2S)-2-Aminocyclopropyl]methanol hydrochloride](/img/structure/B2915960.png)
![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)
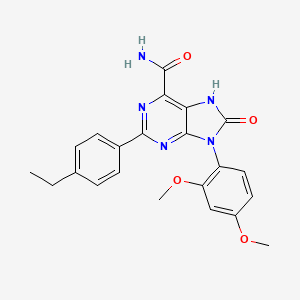
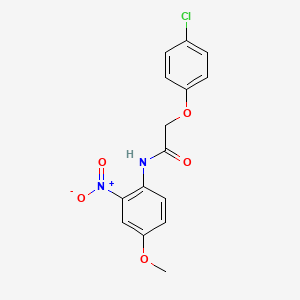
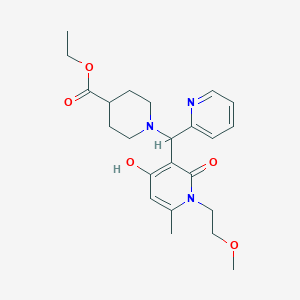

![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)
![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)
![N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2915970.png)
![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)
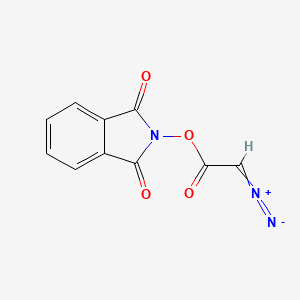
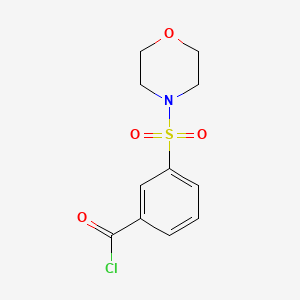
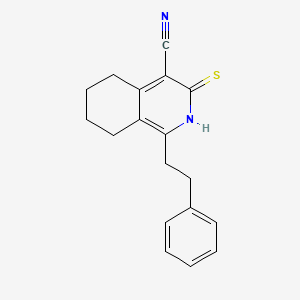
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)
